molecular formula C15H22N4O5 B12653571 L-Arginine mono(alpha-oxobenzenepropionate) CAS No. 93778-38-2

L-Arginine mono(alpha-oxobenzenepropionate)

Cat. No.: B12653571
CAS No.: 93778-38-2
M. Wt: 338.36 g/mol
InChI Key: USJFALXYHGORGC-VWMHFEHESA-N
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Description

L-Arginine mono(alpha-oxobenzenepropionate) is a compound with the molecular formula C15H22N4O5 and a molecular weight of 338.35898 It is a derivative of L-Arginine, an amino acid that plays a crucial role in various physiological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine mono(alpha-oxobenzenepropionate) typically involves the reaction of L-Arginine with alpha-oxobenzenepropionic acid. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of L-Arginine mono(alpha-oxobenzenepropionate) may involve large-scale esterification processes using automated reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

L-Arginine mono(alpha-oxobenzenepropionate) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions often involve acidic or basic environments to facilitate the oxidation process.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Halogens and alkylating agents are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and alkyl derivatives .

Scientific Research Applications

L-Arginine mono(alpha-oxobenzenepropionate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Arginine mono(alpha-oxobenzenepropionate) involves its interaction with various molecular targets and pathways. As a derivative of L-Arginine, it is likely involved in the production of nitric oxide, a key signaling molecule in the cardiovascular system. Nitric oxide is produced from L-Arginine by the enzyme nitric oxide synthase, which plays a crucial role in vasodilation and blood flow regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to participate in various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .

Properties

CAS No.

93778-38-2

Molecular Formula

C15H22N4O5

Molecular Weight

338.36 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxo-3-phenylpropanoic acid

InChI

InChI=1S/C9H8O3.C6H14N4O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-4(5(11)12)2-1-3-10-6(8)9/h1-5H,6H2,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1

InChI Key

USJFALXYHGORGC-VWMHFEHESA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

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